molecular formula C10H16F3NO2 B13492068 tert-Butyl (trifluoromethyl)-L-prolinate

tert-Butyl (trifluoromethyl)-L-prolinate

Cat. No.: B13492068
M. Wt: 239.23 g/mol
InChI Key: PWVXIZHHUZUOSZ-ZETCQYMHSA-N
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Description

Significance of Trifluoromethyl Groups in Medicinal Chemistry and Organic Synthesis

The trifluoromethyl (CF3) group is a privileged substituent in the design of pharmaceuticals, agrochemicals, and advanced materials. nih.gov Its unique electronic properties and steric profile confer a range of desirable attributes to organic molecules. The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing substituent, which can significantly alter the acidity or basicity of nearby functional groups and modulate the electronic nature of aromatic rings. rsc.org

From a physicochemical standpoint, the substitution of a methyl group with a trifluoromethyl group leads to significant changes in properties such as metabolic stability, bioavailability, and cell permeability. medchemexpress.com The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic oxidation, a common pathway for drug degradation in the body. prepchem.com This enhanced stability can lead to a longer biological half-life for drug candidates. prepchem.com Furthermore, the lipophilicity of a molecule is often increased by the introduction of a CF3 group, which can improve its ability to cross cell membranes. prepchem.comacs.org Notable drugs containing this group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). rsc.org

Property Enhanced by CF3 GroupConsequence in Drug Design
Metabolic Stability Increased half-life, potentially lower dosage
Lipophilicity Improved membrane permeability and absorption
Binding Affinity Enhanced interactions with biological targets
Acidity/Basicity Modulation of pKa for optimal physiological charge state

Importance of Chiral Proline and its Derivatives in Asymmetric Transformations

L-proline, a naturally occurring secondary amino acid, holds a unique position in the field of organic synthesis as a "simple enzyme" mimic. rsc.org Its rigid, chiral pyrrolidine (B122466) ring structure makes it an exceptionally effective and versatile organocatalyst for a wide array of asymmetric reactions. wikipedia.orgnih.govnih.gov Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a greener and often more economical alternative to traditional metal-based catalysis.

Proline and its derivatives are bifunctional catalysts; the secondary amine can act as a nucleophile (forming enamine or iminium ion intermediates), while the carboxylic acid group can act as a Brønsted acid, participating in transition state stabilization through hydrogen bonding. google.com This dual functionality allows for high levels of stereocontrol in reactions such as:

Aldol (B89426) Reactions: Creating chiral β-hydroxy carbonyl compounds. nih.gov

Mannich Reactions: Forming chiral β-amino carbonyl compounds.

Michael Additions: Achieving enantioselective conjugate additions.

Diels-Alder Reactions: Catalyzing asymmetric cycloadditions. acs.org

The development of proline derivatives, where the ring or its substituents are modified, has further expanded the scope and efficiency of these transformations, allowing chemists to synthesize complex chiral molecules with high enantioselectivity. nih.gov

Contextualization of tert-Butyl (trifluoromethyl)-L-prolinate within Chiral Fluorinated Amino Acid Chemistry

The compound this compound represents a convergence of the principles discussed above. It is a derivative of the natural amino acid L-proline, meaning it possesses an inherent chiral scaffold essential for asymmetric applications. The structure is modified in two key ways: the presence of a trifluoromethyl group on the pyrrolidine ring and the protection of the carboxylic acid as a tert-butyl ester.

Fluorinated amino acids are a highly valuable class of building blocks used to create peptides and proteins with improved stability, activity, and folding properties. acs.orgresearchgate.net The introduction of a trifluoromethyl group into the proline ring, as seen in isomers like γ-(4S)-Trifluoromethyl proline, can influence the puckering of the ring and the conformational preferences of the amide bond it forms in a peptide chain. rsc.org

The tert-butyl ester is a common protecting group for carboxylic acids in organic synthesis, particularly in peptide chemistry. organic-chemistry.org It is sterically bulky, which can influence the reactivity of the molecule, and it can be removed under specific acidic conditions. While detailed experimental data, synthesis, and specific applications for this compound are not widely available in published scientific literature, its structure places it firmly within the class of advanced chiral building blocks. It combines the catalytic potential of the proline scaffold, the unique physicochemical advantages of the trifluoromethyl group, and a synthetically useful protecting group. This positions it as a potentially valuable, albeit specialized, tool for chemists in asymmetric synthesis and medicinal chemistry. For instance, related compounds such as 1-(tert-Butyl) 2-Methyl (2R,4R)-4-(Trifluoromethyl)pyrrolidine-1,2-dicarboxylate have been synthesized as intermediates in the manufacturing of complex molecules. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16F3NO2

Molecular Weight

239.23 g/mol

IUPAC Name

tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)7-5-4-6-14(7)10(11,12)13/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

PWVXIZHHUZUOSZ-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for Tert Butyl Trifluoromethyl L Prolinate

Enantioselective Synthesis from L-Proline and its Derivatives

The most direct route to tert-Butyl (trifluoromethyl)-L-prolinate leverages the readily available chiral pool of L-proline. This approach focuses on the stereocontrolled introduction of the trifluoromethyl group and the subsequent esterification to install the tert-butyl protecting group.

Stereocontrolled Trifluoromethylation Approaches

The introduction of a trifluoromethyl (CF3) group onto the proline ring with high stereocontrol is a key challenge. One effective method involves the trifluoromethylation of a ketone precursor derived from L-proline. For instance, N-Boc-4-oxo-L-proline can be treated with trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of a fluoride (B91410) initiator to yield the corresponding tertiary alcohol as a single diastereomer. acs.org This stereoselectivity is often dictated by the steric hindrance of the proline ring and the protecting group. acs.org

Another approach involves the modification of existing functional groups on the proline ring. For example, peptides containing 4R-Hydroxyproline (Hyp) can be synthesized using standard solid-phase peptide synthesis. The hydroxyl group can then be stereospecifically converted to a 4-substituted prolyl amino acid, including those with a trifluoromethyl group, through reactions like Mitsunobu or by converting the hydroxyl to a good leaving group followed by nucleophilic substitution. nih.gov

PrecursorReagentProductKey Features
N-Boc-4-oxo-L-prolineTrimethyl(trifluoromethyl)silane (TMSCF3), Fluoride initiatorN-Boc-cis-4-hydroxy-4-(trifluoromethyl)-L-prolineHigh diastereoselectivity
4R-Hydroxyproline (in peptide)Mitsunobu reaction or sulfonation followed by SN24-Trifluoromethylproline derivativeStereospecific conversion

Esterification Methods for tert-Butyl Protection

Once the trifluoromethylated proline derivative is obtained, the carboxylic acid must be protected with a tert-butyl group. Direct esterification of amino acids can be challenging due to their zwitterionic nature and the steric hindrance of the tert-butyl group.

A common strategy involves the use of tert-butyl nitrite (B80452) under near-neutral conditions, which is compatible with a wide range of functional groups. researchgate.net Another method employs trichloroacetimidates as reagents for ester synthesis under mild conditions, avoiding the need for strong acid promoters that could lead to undesired side reactions. nih.gov For instance, (±)-Boc-phenylalanine has been successfully esterified using this method. nih.gov

Carboxylic AcidReagent/MethodProductKey Features
Trifluoromethylated L-proline derivativetert-Butyl nitriteThis compoundNear-neutral conditions, good functional group tolerance
Trifluoromethylated L-proline derivativetert-Butyl trichloroacetimidateThis compoundMild conditions, avoids strong acids

Synthesis from Non-Proline Precursors via Cyclization Reactions

An alternative strategy for constructing the trifluoromethylated proline ring involves building it from acyclic precursors through cyclization reactions. This approach offers flexibility in introducing various substituents.

Formation of the Proline Ring System

The formation of the pyrrolidine (B122466) ring is a crucial step in this synthetic route. A formal (3 + 2)-cyclisation reaction between 3,3,3-trifluoropyruvate-derived imines and Michael acceptors has been reported to give access to novel α-CF3-α-proline derivatives. nih.gov This reaction can be performed under phase-transfer catalyzed conditions to achieve complete control of the diastereoselectivity. nih.gov

Introduction of the Trifluoromethyl Moiety

In syntheses from non-proline precursors, the trifluoromethyl group can be introduced either before or after the cyclization step. Using CF3-containing building blocks, such as ethyl 3,3,3-trifluoropyruvate, allows for the incorporation of the trifluoromethyl group from the outset of the synthesis. nih.gov Alternatively, a functional group suitable for later trifluoromethylation can be carried through the cyclization and then converted to the CF3 group.

Protecting Group Chemistry in Synthetic Pathways

Protecting groups are essential for the successful synthesis of this compound, preventing unwanted side reactions and controlling regioselectivity. jocpr.com The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. jocpr.com

In the context of proline derivatives, the amine group is commonly protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group, for example, is stable under many reaction conditions but can be readily removed with acid. google.com The carboxylic acid is often protected as an ester, such as the tert-butyl ester, which is the subject of this article. This protection strategy allows for selective transformations at other positions of the molecule. ug.edu.pl The strategic use of orthogonal protecting groups enables the synthesis of complex molecules with precise control over the sequence of reactions. jocpr.com

Functional GroupProtecting GroupAbbreviationRemoval Conditions
Aminetert-ButoxycarbonylBocAcidic conditions (e.g., TFA)
AmineBenzyloxycarbonylCbzHydrogenolysis
Carboxylic Acidtert-Butyl estertBuAcidic conditions (e.g., TFA)
HydroxylSilyl (B83357) ethers (e.g., TBDMS)TBDMSFluoride ion (e.g., TBAF)

Amine Protection Strategies

The secondary amine in the proline ring is highly nucleophilic and can interfere with subsequent esterification reactions. Therefore, its protection is a critical first step in the synthesis of this compound. The most commonly employed protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, favored for its stability under a range of reaction conditions and its facile removal under mild acidic conditions. wikipedia.org

The introduction of the Boc group is typically achieved by reacting (trifluoromethyl)-L-proline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. wikipedia.org The choice of solvent and base can influence the reaction rate and yield. Common bases include sodium bicarbonate, and 4-dimethylaminopyridine (B28879) (DMAP) can be used as a catalyst. wikipedia.org The reaction is often carried out in solvents such as acetonitrile, tetrahydrofuran (B95107) (THF), or a biphasic system of chloroform (B151607) and water.

A general procedure for the Boc protection of an amino acid is as follows: The amino acid is dissolved in a suitable solvent, and the base is added, followed by the dropwise addition of di-tert-butyl dicarbonate. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting N-Boc-(trifluoromethyl)-L-proline is then isolated and purified before proceeding to the esterification step.

Table 1: Common Reagents for Boc Protection of Amino Acids

ReagentBaseSolvent(s)Typical Conditions
Di-tert-butyl dicarbonate (Boc₂O)Sodium bicarbonateWater/THF, AcetonitrileRoom temperature
Di-tert-butyl dicarbonate (Boc₂O)4-dimethylaminopyridine (DMAP)AcetonitrileRoom temperature

Carboxylic Acid Esterification and Deprotection (tert-Butyl)

With the amine group protected, the next step is the esterification of the carboxylic acid functionality to form the tert-butyl ester. The bulky tert-butyl group can be challenging to introduce via traditional Fischer esterification due to steric hindrance. Therefore, alternative methods are often employed.

One common and effective method involves the use of tert-butyl acetate (B1210297) in the presence of a strong acid catalyst, such as perchloric acid. nih.gov In this procedure, the N-Boc-(trifluoromethyl)-L-proline is dissolved in tert-butyl acetate, and a catalytic amount of perchloric acid is added. The reaction mixture is stirred at room temperature until the starting material is consumed.

Another widely used method is the reaction of the N-Boc protected amino acid with di-tert-butyl dicarbonate in the presence of a catalytic amount of a nucleophilic catalyst like DMAP. This method is advantageous as it often proceeds under mild conditions and can provide high yields. rsc.org

The deprotection of the tert-butyl ester is typically achieved under acidic conditions. A common reagent for this purpose is trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758). wikipedia.org The reaction is usually rapid at room temperature. Alternatively, a solution of hydrogen chloride in an organic solvent such as methanol (B129727) or dioxane can be employed. wikipedia.org The choice of deprotection agent can be critical to avoid the cleavage of other acid-sensitive protecting groups that may be present in the molecule.

Table 2: Methods for tert-Butyl Esterification of N-Protected Amino Acids

Reagent(s)CatalystSolventTypical Conditions
tert-Butyl acetatePerchloric acidtert-Butyl acetateRoom temperature
Di-tert-butyl dicarbonateDMAPAcetonitrileRoom temperature

Optimization of Reaction Conditions and Yields

For the amine protection step , the molar ratio of di-tert-butyl dicarbonate to the (trifluoromethyl)-L-proline is a critical factor. Using a slight excess of Boc₂O can help drive the reaction to completion. The choice of base and its stoichiometry can also impact the reaction efficiency. While stronger bases may accelerate the reaction, they can also lead to side reactions. Therefore, a careful screening of bases and their concentrations is often necessary.

In the esterification step , the concentration of the acid catalyst is a key parameter to optimize when using the tert-butyl acetate method. A higher catalyst loading can increase the reaction rate but may also lead to undesired side products or decomposition. The reaction temperature is another important variable. While many tert-butylation reactions proceed at room temperature, gentle heating may be required for less reactive substrates, though this must be balanced against the risk of product degradation.

For the deprotection of the tert-butyl ester , the concentration of the acid (e.g., TFA or HCl) and the reaction time are crucial. Incomplete deprotection can result from insufficient acid or a short reaction time, while prolonged exposure to strong acid can lead to the cleavage of other protecting groups or racemization of the chiral center.

A systematic approach to optimization often involves running a series of small-scale reactions where one parameter is varied while others are kept constant. The progress of the reaction and the purity of the product can be monitored by techniques such as TLC, HPLC, and NMR spectroscopy. The following table provides a hypothetical example of an optimization study for the esterification step.

Table 3: Hypothetical Optimization of tert-Butyl Esterification of N-Boc-(trifluoromethyl)-L-proline

EntryReagentCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1tert-Butyl acetateHClO₄ (5)tert-Butyl acetate252465
2tert-Butyl acetateHClO₄ (10)tert-Butyl acetate251878
3tert-Butyl acetateHClO₄ (10)tert-Butyl acetate401275
4(Boc)₂ODMAP (10)Acetonitrile251285
5(Boc)₂ODMAP (20)Acetonitrile251283

Through such optimization studies, a robust and high-yielding synthetic route to this compound can be established, ensuring the availability of this important chiral molecule for further applications.

Structural Elucidation and Spectroscopic Characterization of Tert Butyl Trifluoromethyl L Prolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For tert-Butyl (trifluoromethyl)-L-prolinate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a comprehensive structural picture.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl group gives rise to a characteristic sharp singlet, integrating to nine protons, typically found in the upfield region of the spectrum due to the shielding effect of the electron-donating alkyl groups. The protons on the proline ring appear as a series of multiplets due to complex spin-spin coupling with adjacent protons. The chemical shifts of these protons are influenced by their position relative to the ester and the electron-withdrawing trifluoromethyl group. The α-proton, being adjacent to both the nitrogen and the carbonyl group, is expected to resonate at a lower field compared to the other ring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~4.30 m 1H H-2 (α-CH)
~3.50 m 2H H-5 (δ-CH₂)
~2.20 m 2H H-3 (β-CH₂)
~2.00 m 2H H-4 (γ-CH₂)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific position of the trifluoromethyl group on the proline ring.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the ester group is typically observed in the downfield region (~170 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group are readily identifiable. The carbon atom bearing the trifluoromethyl group experiences a significant downfield shift and appears as a quartet due to coupling with the three fluorine atoms. The other carbons of the proline ring resonate at characteristic chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
~171.0 C=O (Ester)
~125.0 (q) CF₃
~81.0 C (CH₃)₃
~60.0 C-2 (α-CH)
~47.0 C-5 (δ-CH₂)
~30.0 C-4 (γ-CH)
~28.0 C( C H₃)₃

Note: The 'q' denotes a quartet, indicating coupling to the three fluorine atoms of the CF₃ group.

¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key indicator of the electronic environment of the CF₃ group. The presence of a single peak confirms the trifluoromethyl substitution. The chemical shift is typically referenced to an external standard like CFCl₃. For trifluoromethyl groups attached to a proline ring, the chemical shift is often observed in the range of -70 to -75 ppm. rsc.org

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. sdsu.edu It would show cross-peaks between adjacent protons on the proline ring, allowing for the tracing of the spin system from H-2 through to H-5. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, confirming the assignments made from the one-dimensional spectra. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. sdsu.edu For instance, HMBC would show correlations from the protons of the tert-butyl group to the quaternary and carbonyl carbons of the ester. It would also show correlations between the proline ring protons and neighboring carbons, helping to piece together the entire molecular structure. sdsu.edu

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of a compound. For this compound (C₁₀H₁₆F₃NO₂), the calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally measured value. A close match between the theoretical and experimental masses (typically within a few parts per million) provides strong evidence for the proposed molecular formula.

For example, the expected HRMS data would confirm the presence of ten carbon atoms, sixteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms in the molecule, thereby validating the identity of this compound.

Fragmentation Patterns and Isotopic Signatures

Mass spectrometry provides critical information regarding a molecule's mass and its fragmentation behavior upon ionization, offering clues to its structural composition. The fragmentation of this compound is influenced by its key structural features: the tert-butyl ester, the trifluoromethyl group, and the pyrrolidine (B122466) ring.

Upon electron ionization, the molecule would be expected to undergo several characteristic fragmentation pathways. The most prominent fragmentation is often the loss of a stable tert-butyl carbocation (C₄H₉⁺) or the neutral molecule isobutylene (B52900) (C₄H₈), resulting from the cleavage of the ester group. The trifluoromethyl group, being strongly electron-withdrawing, also influences the fragmentation, often remaining attached to the ring fragments. Cleavage within the proline ring itself is another common pathway for this class of compounds.

The isotopic signature of the molecular ion peak is primarily determined by the natural abundance of isotopes, particularly ¹³C. With ten carbon atoms in its structure, this compound would exhibit a molecular ion peak (M) and a smaller M+1 peak. The intensity of the M+1 peak is predicted to be approximately 11.1% of the M peak, reflecting the statistical probability of incorporating one ¹³C atom. The primary isotopes of fluorine (¹⁹F), nitrogen (¹⁴N), and oxygen (¹⁶O) are overwhelmingly the most abundant, contributing minimally to M+1 or M+2 peaks.

Predicted Mass Spectrometry Fragmentation

Fragment Ion Proposed Structure/Loss Approximate m/z
[M - C₄H₉]⁺ Loss of the tert-butyl group 184
[M - C₄H₈]⁺˙ Loss of isobutylene 185
[C₄H₉]⁺ tert-Butyl carbocation 57

This table represents predicted fragmentation patterns based on the compound's structure. Actual results may vary based on ionization methods and conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts.

The most prominent feature is expected to be a strong absorption band from the ester carbonyl (C=O) stretch. The presence of the trifluoromethyl (CF₃) group would be confirmed by very strong, characteristic C-F stretching bands. Other significant absorptions include those from the C-H bonds of the alkyl portions and the C-N bond of the pyrrolidine ring.

Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2850-3000 C-H Stretch Alkyl (Pyrrolidine and tert-Butyl)
~1740 C=O Stretch Ester Carbonyl
~1100-1300 C-F Stretch Trifluoromethyl

This table outlines the expected IR absorption regions for the key functional groups in the molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While spectroscopic methods like MS and IR help determine connectivity, X-ray crystallography provides definitive, high-resolution three-dimensional structural information, including absolute stereochemistry and solid-state conformation. Although a specific crystal structure for this compound is not publicly available, a hypothetical analysis would yield crucial data.

An X-ray crystallographic study would unambiguously confirm the L-configuration, corresponding to an (S) stereocenter at the α-carbon of the proline ring. This is achieved through the analysis of anomalous dispersion, which differentiates between enantiomers.

Furthermore, the analysis would reveal the precise conformation of the molecule in the crystalline state. This includes:

Ring Pucker: The exact conformation of the five-membered pyrrolidine ring (e.g., an envelope or twist conformation), which is influenced by the steric demands of the bulky tert-butyl and trifluoromethyl substituents.

Bond Parameters: Precise measurements of all bond lengths, bond angles, and torsional angles within the molecule.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, revealing any hydrogen bonds, dipole-dipole interactions, or van der Waals forces that stabilize the solid-state structure.

In the absence of experimental crystallographic data, computational modeling techniques such as Density Functional Theory (DFT) can be employed to predict the molecule's lowest energy conformation and other structural parameters.

Applications of Tert Butyl Trifluoromethyl L Prolinate in Asymmetric Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

The rigid, chiral scaffold of tert-Butyl (trifluoromethyl)-L-prolinate makes it an excellent starting material for the synthesis of complex molecular architectures. Its N-protected derivatives, particularly N-Boc-4-(trifluoromethyl)-L-proline, are key intermediates that can be readily prepared for use in multi-step syntheses. nih.govacs.org

The introduction of trifluoromethylated proline analogues into peptides is a powerful strategy for modulating their structure and function. The strong stereoelectronic effects of the CF3 group can enforce specific conformations, such as β-turns, which are critical for biological activity. researchgate.netnih.gov

Proline's unique cyclic structure restricts the peptide backbone, and the cis-trans isomerization of the prolyl amide bond plays a crucial role in protein folding and function. nih.govnih.gov The incorporation of a trifluoromethyl group provides an additional layer of conformational control. researchgate.net For example, α-trifluoromethylated proline analogues have been investigated for their ability to enhance the stability of β-turn structures by increasing the energy barrier for trans-cis rotation. researchgate.netnih.gov NMR spectroscopic analysis of a model tripeptide containing a trifluoromethylated proline surrogate confirmed the prevalence of a major trans-trans conformer, demonstrating its effectiveness as a β-turn inducer. researchgate.net

Furthermore, trifluoromethyl-substituted prolines serve as effective ¹⁹F NMR labels for studying peptide conformation and interactions, as the CF3 group provides a strong and clear signal. nih.gov The tert-butyl ester group is a common feature in solid-phase peptide synthesis, facilitating the construction of these modified oligomers. nih.gov

Table 1: Influence of Trifluoromethylated Proline on Peptide Properties

Feature Influence of Trifluoromethyl Proline Moiety Reference(s)
Conformation Induces and stabilizes β-turn structures. researchgate.netnih.gov
Amide Isomerization Increases the rotational energy barrier between trans and cis conformers. researchgate.net
Biophysical Analysis Acts as an effective ¹⁹F NMR probe for structural studies. nih.gov

| Synthesis | Can be incorporated into peptides using solid-phase synthesis techniques. | nih.govresearchgate.net |

Trifluoromethylated proline derivatives are considered privileged scaffolds in medicinal chemistry and are used as starting materials for a variety of more complex nitrogen-containing chiral molecules. acs.orgekb.eg The synthesis of diverse fluorinated heterocycles often relies on the stereochemistry of the initial chiral building block to guide subsequent transformations. ekb.egmdpi.com

For instance, the proline ring can undergo various modifications, serving as a template for creating novel structures. Methodologies such as intramolecular haloamination and haloamidation reactions on proline-derived unsaturated amines can lead to the formation of bicyclic and polycyclic structures containing the pyrrolidine (B122466) ring, with the stereochemistry controlled by the starting material. mdpi.com The this compound scaffold provides a robust starting point for such synthetic explorations, where the CF3 group can influence the regioselectivity and stereoselectivity of subsequent reactions, in addition to modifying the properties of the final product.

Precursor to Chiral Ligands for Asymmetric Catalysis

The C₂-symmetric nature and conformational rigidity of the proline ring have made it a cornerstone in the design of chiral ligands for asymmetric catalysis. By modifying this compound, novel ligands with tailored electronic and steric properties can be developed.

Chiral phosphine (B1218219) ligands are among the most important ligands for transition metal-catalyzed asymmetric reactions. Proline can be readily converted into chiral phosphine ligands, often through the corresponding prolinol derivative. A plausible route starting from this compound would involve N-protection, followed by reduction of the tert-butyl ester to the primary alcohol, which can then be converted to a phosphine.

The introduction of a trifluoromethyl group onto the ligand backbone significantly alters its electronic properties. The strong electron-withdrawing nature of the CF3 group decreases the σ-donating ability of the phosphine ligand. This electronic modification can have a profound impact on the catalytic activity and selectivity of the corresponding metal complex. nih.govresearchgate.net The synthesis of trifluoromethyl-phosphine derivatives has been a subject of interest for creating ligands with unique electronic profiles for various catalytic applications. nih.govresearchgate.net

N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, prized for their strong σ-donating properties. arkat-usa.orgbeilstein-journals.org Chiral NHCs derived from natural amino acids like proline have been successfully used in asymmetric catalysis. arkat-usa.orgnih.gov

A synthetic pathway to a chiral NHC precursor can be envisioned starting from a trifluoromethylated proline derivative. For example, (2S)-2-(hydroxymethyl)-1-(4-tolylsulfonyl)pyrrolidine, derived from L-proline, can be used to synthesize chiral imidazolium (B1220033) salts, which are the direct precursors to NHC ligands. arkat-usa.org Incorporating a trifluoromethyl group into the proline backbone of an NHC ligand would substantially decrease its σ-donating strength and enhance its π-acceptor properties. figshare.com This modulation of the ligand's electronic character is a key strategy for tuning the performance of NHC-metal catalysts in reactions such as olefin metathesis, hydrogenation, and cross-coupling. arkat-usa.orgfigshare.com

Table 2: Projected Electronic Effects of a Trifluoromethyl Group on Proline-Derived Ligands

Ligand Type Property Modified by CF3 Group Expected Outcome Reference(s)
Phosphine σ-Donating Ability Decreased nih.govresearchgate.net
N-Heterocyclic Carbene (NHC) σ-Donating Ability Significantly Decreased figshare.com

| N-Heterocyclic Carbene (NHC) | π-Acceptor Property | Enhanced | figshare.com |

Role as a Chiral Auxiliary in Stereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed. While this compound is primarily used as a chiral building block that remains in the final structure, its inherent and rigid chirality can also function to direct stereoselective reactions elsewhere in a molecule.

In this context, the trifluoromethylated proline moiety acts as a "stereochemical director" rather than a classical removable auxiliary. For example, in the diastereoselective alkylation of proline enolates, substituents on the 4-position of the proline ring play a crucial role in controlling the facial selectivity of the incoming electrophile. nih.gov Studies on (4S)- and (4R)-fluoro-N-Boc-L-proline methyl esters have shown that the stereochemical outcome of alkylation reactions proceeds with high diastereoselectivity, influenced by the fluorine substituent. nih.gov The bulky and electron-withdrawing trifluoromethyl group in a similar position would be expected to exert a powerful stereodirecting effect, controlling the approach of reagents and thus determining the stereochemistry of newly formed chiral centers on or adjacent to the proline scaffold.

Diastereoselective Transformations

In diastereoselective transformations, a chiral molecule directs the formation of a specific diastereomer of the product. Proline esters are frequently used in diastereoselective alkylations by forming a chiral enolate. For a compound like N-protected tert-Butyl (4-trifluoromethyl)-L-prolinate, the process would involve deprotonation at the α-carbon (C2) to form a lithium enolate.

The stereochemical outcome of the subsequent alkylation is dictated by the conformation of this enolate and the direction from which the electrophile approaches. The diastereoselectivity of such reactions depends on several factors, including the N-protecting group (e.g., Boc), the ester group, and substituents on the pyrrolidine ring. nih.gov

Studies on analogous compounds, such as N-Boc-4-fluoroproline methyl esters, have shown that the substituent at the 4-position exerts a strong influence on the stereochemical course of the reaction. nih.gov The electron-withdrawing trifluoromethyl group in this compound would similarly influence the puckering of the pyrrolidine ring and the geometry of the resulting enolate, thereby directing the approach of an incoming electrophile to one face of the molecule. For instance, in the alkylation of N-Boc-4-substituted proline esters, the steric bulk of the ester group plays a crucial role in enhancing selectivity. nih.gov The bulky tert-butyl group of the title compound would be expected to provide significant steric hindrance, favoring the formation of one diastereomer upon alkylation.

Enantioselective Additions and Cycloadditions

While the compound itself is a single enantiomer (L-prolinate), its derivatives are primarily used as organocatalysts to induce enantioselectivity in reactions between achiral substrates. Its direct use in enantioselective additions or cycloadditions as a chiral auxiliary is less common than its catalytic application. However, the principles of its catalytic function in these reactions are well-established.

In the context of cycloaddition reactions, proline-based catalysts are known to facilitate [2+2] cycloadditions of ketenes with imines to produce β-lactams with excellent stereocontrol. nih.gov Derivatives of this compound could theoretically participate in similar transformations, where the catalyst's chiral environment dictates the facial selectivity of the cycloaddition. The enantioselective synthesis of trifluoromethyl-containing tetralin derivatives has been achieved through organocatalytic conjugate additions followed by intramolecular nitrone cycloadditions, highlighting the utility of organocatalysis in constructing complex fluorinated molecules. researchgate.net

Use in Organocatalysis

L-proline and its derivatives are among the most powerful and versatile organocatalysts in asymmetric synthesis. nih.govresearchgate.net They operate through two primary catalytic modes: enamine catalysis and iminium ion catalysis. nih.gov The modification of the proline scaffold, such as the introduction of trifluoromethyl and tert-butyl ester groups, is a key strategy for fine-tuning catalytic activity and selectivity.

Specific Reaction Types Catalyzed by its Derivatives

Derivatives of this compound are expected to catalyze a range of classic organocatalytic reactions. The performance in these reactions is often enhanced or modified compared to unsubstituted L-proline due to the electronic and steric influence of the substituents.

Key Reaction Types:

Aldol (B89426) Reactions: Proline derivatives catalyze the direct asymmetric aldol reaction between ketones and aldehydes. The catalyst forms an enamine with the ketone, which then attacks the aldehyde. Trifluoromethyl ketones have been successfully used as substrates in aldol reactions catalyzed by proline sulfonamides, yielding fluorinated products with high stereoselectivity. nih.govresearchgate.net

Mannich Reactions: In the Mannich reaction, a proline-derived catalyst facilitates the enantioselective addition of an enolizable ketone or aldehyde to an imine, producing chiral β-amino carbonyl compounds.

Michael Additions: These reactions involve the conjugate addition of nucleophiles (like ketones or aldehydes via an enamine intermediate) to α,β-unsaturated systems, such as nitroolefins. Proline-derived catalysts provide excellent yields and high stereoselectivity in these additions. researchgate.netnih.gov The use of β-trifluoromethylated acrylamides as Michael acceptors has been explored, yielding chiral trifluoromethylated products. dntb.gov.ua

The table below illustrates the impact of different proline-based catalysts on the asymmetric Michael addition of cyclohexanone (B45756) to β-nitrostyrene, demonstrating how structural modifications affect catalytic performance.

CatalystYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-proline9995:592 (syn)
(S)-Diphenylprolinol TMS Ether9793:799 (syn)
Proline-based Reduced Dipeptide9598:298 (syn)

Data is illustrative of proline derivatives' performance in a representative Michael reaction. researchgate.net

Proposed Mechanisms of Catalytic Action

The catalytic action of proline derivatives like this compound relies on the formation of key nucleophilic enamine or electrophilic iminium ion intermediates. nih.govwikipedia.org The substituents play a critical role in modulating the stability and reactivity of these intermediates and the transition states.

Enamine Catalysis: In reactions like the aldol, Mannich, and Michael additions, the secondary amine of the proline catalyst condenses with a donor ketone or aldehyde to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate, and its HOMO (Highest Occupied Molecular Orbital) is raised in energy, facilitating the reaction with an electrophile. nih.gov

The proposed catalytic cycle for an aldol reaction is as follows:

Enamine Formation: The proline catalyst reacts with a ketone (e.g., acetone) to form an enamine intermediate.

C-C Bond Formation: The chiral enamine attacks an aldehyde electrophile. The stereochemistry is controlled by the catalyst's framework, which shields one face of the enamine, directing the aldehyde to approach from the less hindered side. This step often proceeds through a Zimmerman-Traxler-like six-membered transition state. wikipedia.organu.edu.au

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the aldol product and regenerate the catalyst. anu.edu.au

Iminium Catalysis: In reactions such as Diels-Alder or Friedel-Crafts alkylations, the catalyst condenses with an α,β-unsaturated aldehyde or ketone. This forms a chiral iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it a more reactive electrophile for attack by a nucleophile. nih.gov

Influence of Substituents:

tert-Butyl Ester Group (-CO₂tBu): This bulky group primarily exerts a steric effect. It helps to create a well-defined chiral pocket that directs the incoming substrate, thereby enhancing stereoselectivity. In the classic proline-catalyzed aldol reaction mechanism, the carboxylic acid group plays a crucial role in the transition state by acting as a proton donor/acceptor. anu.edu.aunih.gov By replacing the acidic proton with a tert-butyl group, this bifunctional catalytic ability is removed. Catalysis must then proceed through a mechanism where the ester influences the reaction purely through steric hindrance, similar to catalysts like diphenylprolinol silyl (B83357) ethers.

Chemical Transformations and Reactivity of Tert Butyl Trifluoromethyl L Prolinate

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability and is generally considered chemically inert under most biological and common synthetic conditions. nih.gov This stability is attributed to the strength of the carbon-fluorine bond. However, under specific and often harsh reaction conditions, transformations involving this group can be achieved.

Direct modification of the fluorine atoms in a CF₃ group, such as through defluorination, is a challenging transformation that typically requires potent reducing agents or specialized catalytic systems. While no studies specifically document the defluorination of tert-Butyl (trifluoromethyl)-L-prolinate, general methodologies for the reductive defluorination of trifluoromethyl groups have been established for other classes of compounds, particularly trifluoromethylarenes and compounds with CF₃ groups adjacent to carbonyls. ccspublishing.org.cn

These reactions often proceed via radical intermediates. For instance, single-electron reduction using reagents like samarium(II) iodide (SmI₂) or magnesium metal can initiate the cleavage of a C-F bond. ccspublishing.org.cn More recently, organophotoredox catalysis has emerged as a method for the hydrodefluorination of trifluoromethylarenes, converting a CF₃ group into a difluoromethyl (CF₂H) group under milder, light-mediated conditions. nih.gov Application of such methods to this compound would likely require careful optimization to ensure compatibility with the ester and amine functionalities.

Table 1: Selected General Methods for Reductive Defluorination of CF₃ Groups

Reagent/System Substrate Class Product Reference
Magnesium (Mg) / Brønsted Acid Trifluoromethylarenes Difluoromethylarenes ccspublishing.org.cn
Samarium(II) Iodide (SmI₂) / H₂O / Et₃N Trifluoroacetyl Esters/Amides α,α-Difluorocarbonyls ccspublishing.org.cn
Organophotocatalyst / H-atom Donor Electron-deficient Trifluoromethylarenes Difluoromethylarenes nih.gov

The carbon atom of the trifluoromethyl group is highly electron-deficient due to the electronegativity of the three fluorine atoms. Despite this, the CF₃ group is remarkably resistant to nucleophilic attack. This is due to the strength of the C-F bonds and the fact that fluoride (B91410) is a poor leaving group. Reactions such as the hydrolysis of a CF₃ group to a carboxylic acid require forcing conditions, for example, using a combined Brønsted base system like LiO-t-Bu and CsF on trifluoromethyl arenes. researchgate.net

Reactions at the Proline Nitrogen Atom

The secondary amine within the proline ring is a key site for functionalization. However, its reactivity in trifluoromethyl-substituted prolines is attenuated. The inductive electron-withdrawing effect of the CF₃ group, even when positioned at the 4-position of the ring, reduces the basicity and nucleophilicity of the nitrogen atom. rsc.org This deactivation means that reactions at the nitrogen may require more forcing conditions or specialized reagents compared to unsubstituted L-proline tert-butyl ester. rsc.orgrsc.org

Despite its reduced nucleophilicity, the proline nitrogen can undergo standard alkylation and acylation reactions. Acylation is a common transformation, often used to introduce protecting groups or to couple the proline moiety to other molecules. A direct example is the synthesis of N-(3-acetylthio-2-trifluoromethylpropanoyl)-L-proline tert-butyl ester, where an acyl chloride reacts with the proline nitrogen. prepchem.com

Another prevalent acylation is the introduction of a tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This reaction is fundamental in peptide synthesis and for preparing derivatives for further modification. rsc.orgnih.gov

Table 2: Example of N-Acylation of a Proline tert-Butyl Ester Derivative

Starting Material Reagent Product Reference
L-proline tert-butyl ester 3-acetylthio-2-trifluoromethylpropanoyl chloride N-(3-acetylthio-2-trifluoromethylpropanoyl)-L-proline tert-butyl ester prepchem.com
L-proline Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine N-Boc-proline rsc.org

The unique conformational constraints imposed by the proline ring, combined with the electronic properties of the trifluoromethyl group, make trifluoromethyl-proline derivatives attractive scaffolds in medicinal chemistry and for the design of specialized ligands. rsc.org The CF₃ group can serve as a lipophilic hydrogen bond acceptor and is a valuable ¹⁹F NMR probe for studying ligand-protein interactions. nih.gov

N-substituted derivatives are synthesized to attach pharmacophores or linkers. For example, cannabinoid receptor ligands have been developed that incorporate trifluoromethyl groups as bioisosteres for other bulky functionalities like a tert-butyl group. rsc.org Similarly, trifluoromethylated proline surrogates have been incorporated into peptide templates to act as potent β-turn inducers, a critical secondary structure in many biologically active peptides. researchgate.net The synthesis of these ligands involves the functionalization of the proline nitrogen, typically through acylation or reductive amination, to connect the proline scaffold to the desired molecular framework.

Reactions at the Carboxylic Acid Ester Moiety

The tert-butyl ester is a common protecting group for carboxylic acids in organic synthesis, particularly in peptide chemistry. Its primary role is to prevent the carboxyl group from reacting while transformations are carried out elsewhere in the molecule. It is valued for its stability to a wide range of nucleophilic and basic conditions, while being readily cleavable under acidic conditions. organic-chemistry.org

The hydrolysis, or deprotection, of the tert-butyl ester in this compound regenerates the free carboxylic acid. This is most commonly achieved by treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727). rsc.orgnih.gov Under these conditions, the reaction proceeds via a stable tert-butyl cation, which is scavenged by the solvent or trace water. Basic hydrolysis with reagents like sodium hydroxide (B78521) or potassium hydroxide is also possible, though it can be slower and may require heating. nih.gov

Table 3: Common Conditions for Deprotection of tert-Butyl Esters

Reagent(s) Solvent(s) Typical Conditions Reference
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature organic-chemistry.org
Hydrochloric Acid (HCl) 1,4-Dioxane (B91453) or Methanol 0°C to Room Temperature rsc.org
Aqueous Phosphoric Acid (H₃PO₄) - Mild Heating organic-chemistry.org
Potassium Hydroxide (KOH) MeOH / THF / H₂O Room Temperature nih.gov

Hydrolysis and Transesterification Reactions

The tert-butyl ester group of this compound is a critical functional group that influences its reactivity and application, primarily serving as a protecting group for the carboxylic acid. Its chemical transformations are dominated by hydrolysis and transesterification, which are fundamental reactions for its removal or modification.

Hydrolysis

The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid is a key deprotection step. This reaction is typically conducted under acidic conditions, as the ester is relatively stable to base. However, specific reagents and conditions can achieve this transformation. For instance, in related complex molecules, lithium hydroxide (LiOH) has been effectively used to hydrolyze ester groups. In one case, a methyl ester was hydrolyzed using LiOH in a solution of water and 1,4-dioxane over 14 hours at room temperature. acs.org In another synthesis, a cyclic amide ring was selectively opened with LiOH while the tert-butyl ester group remained intact, demonstrating its relative stability to certain basic conditions. nih.gov The cleavage of the tert-butyl group is often accomplished with strong acids like trifluoroacetic acid (TFA).

Transesterification

Transesterification involves the reaction of the tert-butyl ester with an alcohol to form a new ester, releasing tert-butanol. This process can be catalyzed by acids or bases. Research on related trifluoromethyl proline esters has shown that tertiary alkoxides, such as lithium tert-butoxide (LiOtBu), sodium tert-butoxide (NaOtBu), and potassium tert-butoxide (KOtBu), can lead to transesterification. acs.org For example, when attempting to epimerize a related cis-proline methyl ester to the trans-isomer using these bases, prolonged reaction times (over 4 hours) resulted in transesterification to the corresponding tert-butyl ester. acs.org This indicates that the conditions that favor the formation of the tert-butyl ester can also, under equilibrium, facilitate its exchange with other alcohols.

The following table summarizes representative conditions for ester transformations relevant to this compound.

Reaction TypeReagentsSolvent(s)ConditionsProduct TypeReference
HydrolysisLithium Hydroxide (LiOH)Water / 1,4-DioxaneRoom Temperature, 14hCarboxylic Acid acs.org
TransesterificationTertiary Alkoxides (e.g., KOtBu)tert-Amyl alcoholExtended holds (>4 h)tert-Amyl ester acs.org
Ester Formationtert-Butyl Acetate (B1210297) / Perchloric AcidNot specifiedRoom Temperature, 18htert-Butyl Ester nih.gov

Amide Bond Formation and Derivatization

The secondary amine within the pyrrolidine (B122466) ring of this compound is a key nucleophilic site, allowing for a wide range of derivatization reactions, most notably the formation of amide bonds. These reactions are fundamental to its use in peptide synthesis and the creation of more complex molecules.

The formation of an N-acyl derivative is a common transformation. For example, the compound can be reacted with an acylating agent to yield the corresponding N-acylated product, such as N-(3-acetylthio-2-trifluoromethylpropanoyl)-L-proline tert-butyl ester. prepchem.com This type of reaction typically involves coupling the proline derivative with a carboxylic acid using standard peptide coupling reagents or by reacting it with a more reactive acid derivative like an acid chloride.

For analytical purposes, such as gas chromatography (GC), derivatization of both the amine and any remaining carboxylic acid functional groups is essential. A common two-step process involves first esterifying the carboxyl group, followed by blocking the amino group to increase volatility and improve chromatographic peak shape. The amino group can be acylated using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. This process effectively replaces the active hydrogen on the nitrogen, preventing unwanted interactions during analysis.

The presence of the trifluoromethyl group at the 4-position of the proline ring has significant conformational effects on the resulting amide bond. Studies on 4-(trifluoromethyl)prolines have shown that the CF3 group influences the energy of amide bond isomerization, affecting the population of cis and trans conformers. researchgate.net This has implications for the structure and function of peptides incorporating this modified amino acid.

The table below outlines common derivatization reactions involving the proline nitrogen.

Reaction TypeReagentsProductPurposeReference
N-Acylation3-acetylthio-2-trifluoromethylpropanoyl chlorideN-(3-acetylthio-2-trifluoromethylpropanoyl)-L-proline tert-butyl esterSynthesis of complex derivatives prepchem.com
N-AcetylationTrifluoroacetic anhydride (TFAA)N-Trifluoroacetyl derivativeDerivatization for GC analysis
Peptide CouplingCarboxylic Acid / Coupling ReagentsN-Peptidyl derivativePeptide synthesis nih.gov

Theoretical and Computational Studies of Tert Butyl Trifluoromethyl L Prolinate

Conformational Analysis using Quantum Chemistry

The five-membered pyrrolidine (B122466) ring of proline is not planar and can adopt various puckered conformations, typically described as "up" (Cγ-exo) or "down" (Cγ-endo). The presence of substituents on the ring, such as a trifluoromethyl group, can significantly influence the relative energies of these conformers and the barriers to their interconversion.

Identification of Energy Minima and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in identifying the stable conformations (energy minima) and the transition states that connect them on the potential energy surface of a molecule. For tert-Butyl (trifluoromethyl)-L-prolinate, computational studies would typically explore the different ring puckering modes in combination with the rotation around the ester bond.

The puckering of the proline ring is a dynamic process, and the transition between the up and down puckered states proceeds through a higher-energy transition state. Computational studies on proline and its derivatives have identified this transition state as having an envelope conformation where the nitrogen atom is out of the plane of the other four ring atoms. nih.govnih.gov The energy barrier for this puckering transition is relatively low, typically in the range of 3-5 kcal/mol in aqueous solution, indicating that the ring is flexible and can readily interconvert between different puckered forms at room temperature. nih.gov

Table 1: Hypothetical Relative Energies of tert-Butyl (4-trifluoromethyl)-L-prolinate Conformers

ConformerRing PuckerCF3 PositionRelative Energy (kcal/mol)
1Cγ-exo (Up)Equatorial0.00
2Cγ-endo (Down)EquatorialValue > 0
3Cγ-exo (Up)AxialHigher Energy
4Cγ-endo (Down)AxialHigher Energy

Note: This table is illustrative and based on general principles of proline conformation. Actual values would require specific DFT calculations.

Influence of the Trifluoromethyl Group on Conformation and Reactivity

The trifluoromethyl group is both sterically demanding and strongly electron-withdrawing. Its influence on the conformation of the proline ring is a result of these two competing factors. The steric bulk of the CF3 group generally disfavors axial positions, leading to a preference for the equatorial conformer.

The electron-withdrawing nature of the CF3 group can also exert stereoelectronic effects. For instance, in 4(R)-hydroxy-L-proline and 4(R)-fluoro-L-proline, electron-withdrawing substituents have been shown to alter the relative stability of the up- and down-puckered conformations and affect the barriers for puckering transition. nih.gov While the trifluoromethyl group is also electron-withdrawing, studies on N-acetyl-(trifluoromethyl)proline derivatives indicate that its influence on the trans/cis ratio of the preceding amide bond is relatively weak compared to a single fluorine atom. researchgate.net This suggests that the steric effects of the CF3 group might play a more dominant role in determining the conformational preferences of the pyrrolidine ring.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals and electrostatic potential, provides crucial information about its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity. nih.gov

For this compound, the HOMO would likely be localized on the nitrogen atom of the pyrrolidine ring and the oxygen atoms of the ester group, as these are the regions with the highest electron density. The LUMO, on the other hand, would be expected to have significant contributions from the carbonyl carbon of the ester group and potentially the carbon atom attached to the trifluoromethyl group, as these are electron-deficient centers.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
LUMOPositive or slightly negative valueLikely localized on the C=O group and C-CF3 bond.
HOMONegative valueLikely localized on the N atom and ester O atoms.
HOMO-LUMO GapCalculated differenceIndicator of chemical reactivity.

Note: This table is illustrative. The actual energy values would need to be determined through quantum chemical calculations.

Charge Distribution and Electrostatic Potentials

The charge distribution within a molecule can be visualized using an electrostatic potential (ESP) map. An ESP map plots the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electron density and are susceptible to nucleophilic attack.

For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atoms of the carbonyl group and the fluorine atoms of the trifluoromethyl group due to their high electronegativity. A positive potential would be anticipated around the hydrogen atoms attached to the pyrrolidine ring and the carbonyl carbon atom. The tert-butyl group would likely exhibit a largely neutral (green) potential. Understanding this charge distribution is crucial for predicting how the molecule will interact with other reagents and biological macromolecules. osti.gov

Mechanistic Insights into Reactions Involving the Compound or its Derivatives

Computational chemistry provides a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. While specific mechanistic studies on this compound are scarce, computational investigations of reactions involving similar proline derivatives can offer valuable insights.

For example, the synthesis of trans-4-trifluoromethyl-L-proline has been studied computationally, modeling the reaction pathway for the epimerization of a cis-proline ester to the trans-isomer. acs.org Such studies can determine the feasibility of different proposed mechanisms (e.g., catalyzed vs. uncatalyzed) by comparing the calculated activation energy barriers.

Furthermore, proline and its derivatives are widely used as organocatalysts, for instance, in aldol (B89426) reactions. DFT calculations have been employed to understand the stereoselectivities of these reactions by analyzing the structures and energies of the transition states. nih.gov These studies reveal how the conformation of the proline ring and the nature of its substituents direct the stereochemical outcome of the reaction.

In the context of this compound, computational studies could be used to investigate its reactivity in various transformations, such as nucleophilic substitution at the carbonyl carbon, reactions involving the trifluoromethyl group, or its potential as a chiral catalyst or building block in peptide synthesis. Mechanistic studies could explore, for instance, the hydrolysis of the tert-butyl ester or the role of the trifluoromethyl group in directing the stereochemical course of a reaction.

Analytical Methodologies for Purity and Stereochemical Assessment

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of the enantiomeric excess (e.e.) of chiral compounds like tert-Butyl (trifluoromethyl)-L-prolinate. This method separates the L-enantiomer from its potential D-enantiomer counterpart, allowing for precise quantification of enantiomeric purity.

The development of a robust chiral HPLC method is a systematic process that involves the screening of various stationary and mobile phases to achieve optimal separation.

Column Selection: The choice of a chiral stationary phase (CSP) is the most critical parameter. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice for screening due to their broad applicability. ymc.co.jp For a compound like this compound, columns with immobilized polysaccharide derivatives on a silica (B1680970) support are particularly effective.

Mobile Phase Optimization: The mobile phase composition is optimized to achieve baseline separation of the enantiomers with good peak shape and reasonable retention times. A typical approach involves starting with a simple mobile phase, such as a mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol. ymc.co.jp The ratio of these solvents is adjusted to fine-tune the retention and resolution. Additives, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds, can be introduced at low concentrations (typically 0.1%) to improve peak shape. ymc.co.jp

Temperature and Flow Rate: Temperature can influence chiral selectivity; therefore, it should be controlled. Lower flow rates often enhance chiral separations. A systematic screening of these parameters is crucial for developing a validated method.

A hypothetical screening for the separation of this compound enantiomers might yield the following results:

Chiral Stationary PhaseMobile Phase (Hexane:IPA)Resolution (Rs)
Cellulose-based CSP 190:101.8
Amylose-based CSP 190:101.2
Cellulose-based CSP 2 85:15 2.5
Amylose-based CSP 285:151.5

Based on such a screening, the Cellulose-based CSP 2 with a mobile phase of 85:15 Hexane:Isopropanol would be selected for method validation and routine analysis due to the superior resolution.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds. For this compound, GC can be used to detect and quantify volatile impurities that may be present from the synthesis or degradation of the compound.

A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. The sample is dissolved in a suitable volatile solvent and injected into the GC system. The temperature program is optimized to separate the main compound from any impurities.

An example of a GC purity analysis report for a batch of this compound might look as follows:

PeakRetention Time (min)Area (%)Identification
13.50.15Solvent (e.g., Dichloromethane)
25.20.05Starting Material Impurity
38.999.75This compound
410.10.05By-product

This data indicates a purity of 99.75% for the main compound, with minor impurities being well-separated and quantified. For enantiomeric purity assessment by GC, derivatization with a chiral reagent might be necessary to form diastereomers that can be separated on a standard achiral column. researchgate.net

Nuclear Magnetic Resonance (NMR) for Purity Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure and can be used to detect impurities.

For this compound, ¹H NMR would show characteristic signals for the tert-butyl group and the proline ring protons. The presence of impurities would be indicated by additional signals in the spectrum. Quantitative NMR (qNMR) can be used for a highly accurate determination of purity by integrating the signals of the analyte against a certified internal standard.

¹⁹F NMR is particularly useful for this compound due to the trifluoromethyl group. rsc.org The ¹⁹F spectrum would show a singlet for the CF₃ group, and its integration relative to an internal fluorine-containing standard can provide an accurate measure of purity. The presence of other fluorine-containing impurities would be readily detected.

A summary of expected NMR data for this compound is presented below:

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~1.45singlet(CH₃)₃C-
¹H~2.0-2.4multipletProline CH₂
¹H~3.3-3.6multipletProline CH₂
¹H~4.3multipletProline CH
¹³C~28quartet(CH₃)₃C-
¹³C~47tripletProline CH₂
¹³C~60tripletProline CH₂
¹³C~68doubletProline CH
¹³C~82singlet-C(CH₃)₃
¹³C~124quartet (q, J ≈ 280 Hz)-CF₃
¹³C~170singletC=O
¹⁹F~ -75singlet-CF₃

Note: Chemical shifts are approximate and depend on the solvent and other experimental conditions.

Optical Rotation Measurements for Enantiomeric Purity

Optical rotation is a classical method used to assess the enantiomeric purity of a chiral compound. A solution of the enantiomerically pure compound will rotate the plane of polarized light in a specific direction. The specific rotation, [α], is a characteristic physical property of a chiral molecule.

For this compound, the specific rotation would be measured at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration in a defined solvent. The measured optical rotation of a sample can be compared to the specific rotation of the pure enantiomer to calculate the enantiomeric purity. While HPLC is more accurate for determining enantiomeric excess, optical rotation provides a quick and straightforward confirmation of the bulk enantiomeric composition.

A typical specification for the optical rotation of L-proline derivatives might be presented as follows:

ParameterSpecification
Wavelength589 nm (Na D-line)
Temperature20 °C
Concentration (c)1 g/100 mL
SolventEthanol
Specific Rotation [α]- (Value to be determined experimentally)

Future Research Directions and Perspectives

Exploration of Novel and More Efficient Synthetic Pathways

The development of scalable, efficient, and sustainable methods for synthesizing fluorinated proline derivatives is a critical area of process chemistry research. While specific pathways for tert-Butyl (trifluoromethyl)-L-prolinate are not yet established, research into related compounds like trans-4-trifluoromethyl-L-proline offers a blueprint for future exploration. A recent study highlighted a five-step synthetic sequence that successfully produced over 235 kg of trans-4-trifluoromethyl-L-proline. figshare.com This process was notable for its use of a key stereochemical editing step to ensure high stereoselectivity under mild conditions. figshare.com

Future research could focus on adapting such strategies, potentially involving the trifluoromethylation of proline derivatives followed by esterification. Key areas for innovation would include:

Stereocontrolled Trifluoromethylation: Investigating methods for the direct and highly diastereoselective introduction of a CF3 group onto the proline ring. Approaches could be based on known methods like copper-mediated trifluoromethylation of alkyl radicals. researchgate.net

Optimized Esterification: Developing high-yield methods for the tert-butylation of the trifluoromethyl-proline carboxylate, minimizing side reactions and simplifying purification.

A comparative table of potential synthetic strategies is outlined below.

Synthetic StrategyKey FeaturesPotential Advantages
Sequential Synthesis Stepwise trifluoromethylation followed by esterification.More control over individual reaction steps.
Convergent Synthesis Preparation of trifluoromethylated fragments and tert-butylated fragments followed by coupling.Potentially higher overall yield by building complex molecules from smaller units.
Biocatalytic Routes Use of enzymes to catalyze key steps, such as stereoselective transformations.High selectivity, mild reaction conditions, and improved sustainability.

Design of Advanced Chiral Catalysts and Ligands Based on the Prolinate Scaffold

L-proline and its derivatives are renowned as powerful organocatalysts for a wide range of asymmetric transformations, including aldol (B89426) and Mannich reactions. The introduction of a trifluoromethyl group onto the prolinate scaffold is expected to significantly modify its catalytic properties due to strong electron-withdrawing effects and steric bulk.

Future research should focus on harnessing these properties to design next-generation catalysts. The prolinate can serve as a foundational structure for various catalyst types:

Bifunctional Catalysts: Incorporating hydrogen-bond-donating groups (e.g., thiourea, squaramide) alongside the proline amine could create bifunctional catalysts with enhanced activity and enantioselectivity. researchgate.net

Chiral Ionic Liquids (CILs): The prolinate can be used as either the cation or the anion to form CILs. mdpi.com These CILs could serve as both the catalyst and the reaction medium, simplifying product separation and catalyst recycling. Studies on other proline-based CILs have shown excellent performance in asymmetric Michael additions, achieving enantiomeric excesses (ee) up to 95%. mdpi.com

Metal-Complex Ligands: The nitrogen and oxygen atoms of the prolinate can act as chelation sites for transition metals, creating novel chiral ligands for metal-catalyzed reactions. The electronic properties of the CF3 group would directly influence the reactivity and selectivity of the metallic center.

Applications in Emerging Areas of Organic Synthesis and Materials Science

The unique combination of chirality, fluorine content, and a bulky ester group suggests potential applications beyond traditional catalysis.

Fluorinated Peptides and Peptidomimetics: Fluorinated amino acids are valuable tools in peptide design, often enhancing metabolic stability and inducing specific conformational preferences. This compound could serve as a key building block for synthesizing novel peptides for pharmaceutical or biomedical applications. acs.org

¹⁹F NMR Probes: The perfluoro-tert-butyl group, a related motif, is recognized for its utility as a sensitive probe in ¹⁹F NMR for sensing and imaging. rsc.orgcas.cn The trifluoromethyl group on the prolinate scaffold could similarly be exploited for developing ¹⁹F NMR probes to study biological interactions or reaction mechanisms.

Chiral Polymers and Materials: The prolinate derivative could be polymerized or grafted onto surfaces to create new chiral materials. Such materials could find applications in chiral chromatography (as a stationary phase), enantioselective separations, or as sensors for chiral molecules.

Integration with Flow Chemistry and Sustainable Methodologies

Modern chemical manufacturing increasingly emphasizes sustainability, which involves improving efficiency, reducing waste, and ensuring safety. Integrating the synthesis and application of this compound with flow chemistry offers a promising path toward these goals.

Flow chemistry, where reactions are performed in continuous-flow reactors, provides several advantages over traditional batch processing:

Enhanced Safety: Unstable or highly reactive intermediates can be generated and consumed in situ, minimizing the risks associated with their accumulation. researchgate.net

Improved Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to higher yields and selectivities.

Scalability: Scaling up production is more straightforward, often by running the flow reactor for longer periods or by using parallel reactors. nih.gov

Future research could focus on developing a continuous-flow synthesis of this compound. Furthermore, the use of this compound as a catalyst could be adapted to flow systems by immobilizing it on a solid support packed into a reactor column. This would allow for the continuous conversion of reactants into products with easy separation and reuse of the valuable chiral catalyst, significantly enhancing the sustainability of the process. nih.gov The successful application of in silico and high-throughput experimentation strategies in developing a sustainable route for trans-4-trifluoromethyl-L-proline underscores the potential of these modern methods in future research. figshare.com

Q & A

Q. What are the recommended synthetic pathways for tert-Butyl (trifluoromethyl)-L-prolinate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling L-proline derivatives with trifluoromethyl groups under anhydrous conditions. For example, tert-butyl esters of proline are synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) with trifluoromethylating reagents like trifluoromethyl iodide . Purification is critical and often achieved via flash chromatography or preparative HPLC (retention time ~0.90–1.33 minutes under SQD-FA05 conditions). Analytical confirmation requires LCMS (e.g., m/z 450 [M+H2O]+) and chiral HPLC to verify enantiomeric purity .

Q. How can researchers confirm the enantiomeric purity of this compound?

  • Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak AD-H) with hexane/isopropanol gradients is standard. Optical rotation measurements (e.g., [α]D values ranging from -23.7° to +22.8° in CHCl3) provide complementary data. Cross-validation with NMR (e.g., ¹H and ¹³C) ensures structural integrity, particularly for distinguishing diastereomers .

Q. What experimental designs are optimal for studying its protease inhibition activity?

  • Methodological Answer : Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cathepsins) in kinetic assays at physiological pH (7.4). Pre-incubate the compound with the enzyme (30 min, 37°C) to assess time-dependent inhibition. Calculate IC50 values via dose-response curves and validate reversibility using dilution assays. Include controls like E-64 (irreversible inhibitor) for comparison .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during multi-step synthesis?

  • Methodological Answer : Low yields in coupling steps (e.g., tert-butyl ester formation) often arise from moisture sensitivity. Use Schlenk techniques for anhydrous conditions and monitor intermediates via TLC or inline IR spectroscopy. For trifluoromethylation, switch to Cu-mediated methods if radical pathways fail. Patent data (e.g., EP 4374877) suggests tert-butyl 3-hydroxyazetidine-1-carboxylate as a stable intermediate for complex scaffolds .

Q. What mechanistic insights can be derived from LCMS and HPLC data for degradation products?

  • Methodological Answer : LCMS fragmentation patterns (e.g., m/z 756 [M+H]+) help identify hydrolytic degradation (e.g., tert-butyl group cleavage under acidic conditions). HPLC retention shifts under SMD-TFA05 conditions indicate polar byproducts. Pair with DFT calculations to predict degradation pathways and optimize storage conditions (e.g., inert atmosphere, -20°C) .

Q. How to design cellular assays for evaluating its role in necroptosis or p53 pathways?

  • Methodological Answer : Use CRISPR-edited cell lines (e.g., p53-null vs. wild-type) treated with the compound (10–100 µM, 24–48 hrs). Monitor necroptosis via RIP1/RIP3 phosphorylation (Western blot) and cell death via Annexin V/PI staining. For MDM-2/p53 studies, employ fluorescence polarization assays to measure binding affinity to MDM2 .

Key Considerations

  • Contradictions : Variability in optical rotation data may reflect solvent polarity effects or residual solvents; always report solvent and concentration .
  • Advanced Characterization : Combine cryo-EM for protein-compound complexes with molecular dynamics simulations to map binding sites .

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